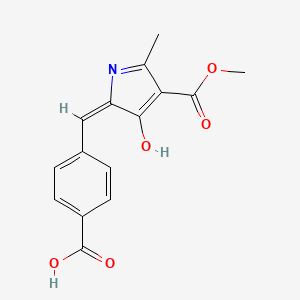

5-(4-Carboxy-benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester

Übersicht

Beschreibung

5-(4-Carboxy-benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(4-Carboxy-benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester (CAS No. 354790-87-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, synthesis, and applications based on diverse research findings.

- Molecular Formula : C15H13NO5

- Molecular Weight : 287.27 g/mol

- IUPAC Name : 4-[(E)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing primarily on its effects on cell proliferation, apoptosis, and potential mechanisms of action.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that the compound can induce cell death in resistant cancer cells when used in combination with other therapeutic agents, such as imatinib.

Table 1: Summary of Antiproliferative Effects

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (CML) | 10.4 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 8.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.0 | Reactive oxygen species generation |

Apoptotic Mechanisms

The compound's mechanism of inducing apoptosis appears to involve the activation of caspases and modulation of Bcl-2 family proteins. Studies have reported that treatment with this compound leads to an increase in pro-apoptotic proteins while decreasing anti-apoptotic factors, thereby promoting programmed cell death.

Case Studies

- Study on Chronic Myelogenous Leukemia (CML) Cells :

- Investigation on Breast Cancer Cells :

Synthesis and Characterization

The synthesis of this compound involves several steps, including the condensation reaction between appropriate aldehydes and pyrrole derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The compound is typically synthesized via multi-step reactions involving condensation of substituted benzaldehyde derivatives with pyrrole precursors. For example, analogous structures (e.g., ethyl esters with benzylidene substituents) are synthesized by reacting acid chlorides or anhydrides with amino-substituted pyrroles under reflux conditions in polar aprotic solvents like DMF . Key intermediates include 5-amino-pyrrole derivatives and substituted benzaldehyde precursors. Reaction optimization often involves controlling temperature, solvent polarity, and stoichiometry to minimize side products .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

- IR spectroscopy identifies carbonyl (C=O) and carboxylic acid (O-H) stretching frequencies, critical for confirming ester and carboxybenzylidene functional groups.

- ¹H/¹³C NMR resolves stereochemistry (e.g., Z/E isomerism of the benzylidene group) and confirms methyl ester substitution patterns. For example, methyl protons typically appear as singlets at δ 3.6–3.8 ppm .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

- X-ray crystallography (where feasible) provides definitive structural confirmation, as demonstrated for related pyrrole-carboxylate derivatives .

Q. How is the purity of this compound assessed, and what are common impurities?

Purity is evaluated via HPLC (reverse-phase C18 columns with UV detection) and TLC (silica gel plates, eluted with ethyl acetate/hexane mixtures). Common impurities include unreacted starting materials (e.g., benzaldehyde derivatives) and byproducts from incomplete esterification or oxidation. Elemental analysis (C, H, N) ensures stoichiometric consistency .

Advanced Research Questions

Q. How do stereochemical variations (e.g., Z/E isomerism) influence the compound’s reactivity and biological activity?

The benzylidene double bond’s configuration (Z/E) significantly impacts molecular planarity and intermolecular interactions. For example, Z-isomers may exhibit enhanced π-π stacking with aromatic residues in enzyme binding pockets, as seen in structurally related anti-inflammatory pyrrole derivatives . Computational docking studies (e.g., using AutoDock Vina) combined with NOESY NMR can correlate stereochemistry with activity .

Q. What computational strategies can optimize the synthesis and predict reaction pathways?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates to identify low-energy pathways. The ICReDD methodology integrates these calculations with machine learning to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation . For example, solvent polarity effects on keto-enol tautomerism in pyrrole intermediates can be simulated to guide experimental design .

Q. How can contradictions in pharmacological data (e.g., variable IC₅₀ values) be resolved?

Discrepancies often arise from differences in isomer ratios, solvent residues, or assay conditions. Strategies include:

- Isomer separation : Use chiral HPLC or crystallization to isolate Z/E forms.

- Dosage standardization : Pre-treat compounds with activated charcoal to remove trace solvents.

- Assay validation : Compare results across multiple models (e.g., COX-1/COX-2 inhibition for anti-inflammatory activity) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Scaling up often leads to kinetic vs. thermodynamic control issues, favoring undesired isomers. Solutions include:

- Flow chemistry : Enhances heat/mass transfer for consistent Z/E ratios.

- Microwave-assisted synthesis : Accelerates reactions to minimize side pathways.

- In-line monitoring : Use FTIR or Raman spectroscopy for real-time feedback .

Q. Methodological Considerations

Q. How is the compound’s stability under varying pH and temperature conditions evaluated?

Stability studies involve:

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis.

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.

- pH-solubility profiling : Identifies optimal storage conditions (e.g., lyophilization for hygroscopic esters) .

Q. What role does the methyl ester group play in modulating bioavailability?

The ester group enhances lipophilicity, improving membrane permeability. However, in vitro hydrolysis (e.g., using esterase enzymes) can convert it to the carboxylic acid, altering activity. Parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models quantify this effect .

Eigenschaften

IUPAC Name |

4-[(E)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-8-12(15(20)21-2)13(17)11(16-8)7-9-3-5-10(6-4-9)14(18)19/h3-7,17H,1-2H3,(H,18,19)/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNJQHHCDWMJFO-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C/C2=CC=C(C=C2)C(=O)O)/C(=C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.